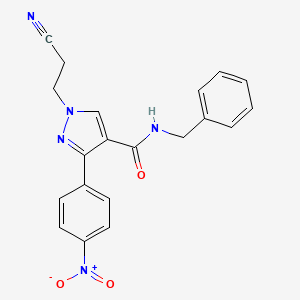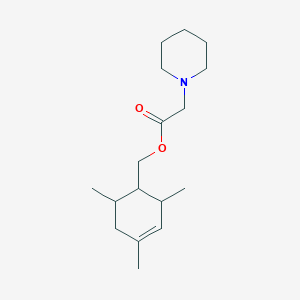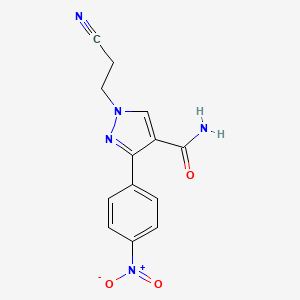![molecular formula C19H31N3O B4900451 1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'MDMA' or 'ecstasy' in popular culture, but it is important to note that
Mecanismo De Acción
The mechanism of action of 1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide is complex and not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. These neurotransmitters play a crucial role in regulating mood and emotions, which may explain the therapeutic effects of MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. For example, it can increase heart rate and blood pressure, as well as cause changes in body temperature and fluid balance. These effects can be both beneficial and harmful, depending on the context in which the compound is used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments is its ability to induce a specific set of physiological and emotional responses in study participants. This can be useful for studying the effects of certain drugs or therapies on the brain and body. However, there are also several limitations to using MDMA in lab experiments, such as the potential for adverse side effects and the difficulty in controlling for individual differences in response to the compound.
Direcciones Futuras
There are several future directions that could be explored in the study of 1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide. One area of research could focus on developing new therapeutic applications for the compound, such as in the treatment of depression or addiction. Another area of interest could be in developing safer and more effective methods of administering MDMA, such as through the use of microdosing or alternative delivery systems. Additionally, further research could be conducted to better understand the long-term effects of MDMA use on the brain and body.
Métodos De Síntesis
The synthesis of 1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of piperidine with 4-(dimethylamino)benzaldehyde, followed by the addition of diethylamine and acetic anhydride. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most well-known applications of this compound is in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. MDMA has been shown to increase feelings of empathy and social connection, which can be beneficial for individuals with these conditions.
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-5-22(6-2)19(23)17-8-7-13-21(15-17)14-16-9-11-18(12-10-16)20(3)4/h9-12,17H,5-8,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOMMTWHMFNFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)


![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)

![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)


![N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4900470.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900478.png)